molecular formula C9H9NO2 B1355072 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one CAS No. 704-48-3

2,3-Dihydro-1,5-benzoxazepin-4(5h)-one

Cat. No. B1355072
Key on ui cas rn: 704-48-3
M. Wt: 163.17 g/mol
InChI Key: VQUQMVAKPPWYNT-UHFFFAOYSA-N
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Patent
US08507536B2

Procedure details

6,7-Dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (0.13 g, 0.8 mmol) was dissolved in THF and to this solution was added a 1M solution of borane in THF (1.59 mL, 1.6 mmol). The mixture was heated at 70° C. for 2 hrs. At this time a further portion of borane solution (1.59 mL, 1.6 mmol) was added and heating was continued for another 2 hrs. The solvent was evaporated at this point and the residue was dissolved in ethyl acetate. Extraction of the solution with 1M sodium hydroxide solution and then brine afforded an organic layer that was dried over anhydrous sodium sulfate. The filtrate was evaporated to afford 6,7,8,9-tetrahydro-5-oxa-9-aza-benzocycloheptene 2-4 (0.15 g, 100%) that was used without further purification. MS: 150.0 (M+H)+; tR=0.57 min (method 1).
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.59 mL
Type
solvent
Reaction Step Two
Quantity
1.59 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[NH:7][C:8](=O)[CH2:9][CH2:10][O:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.B>C1COCC1>[CH:1]1[C:6]2[NH:7][CH2:8][CH2:9][CH2:10][O:11][C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
C1=CC=CC2=C1NC(CCO2)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
1.59 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.59 mL
Type
reactant
Smiles
B

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at this point
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Extraction of the solution with 1M sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
brine afforded an organic layer that
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=CC2=C1NCCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 125.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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